tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is characterized by the presence of an azetidine ring, an oxazole ring, and an iodine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves the following steps :
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving suitable starting materials.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the oxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.
Cyclization Reactions: The azetidine and oxazole rings can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce specific functional groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in studies to understand the biological activity and mechanism of action of related compounds.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents and functional groups distinguishes these compounds from tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate .
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents and the overall molecular structure .
- Applications: While all these compounds are used in organic synthesis and pharmaceutical research, their specific applications and biological activities may differ .
Properties
CAS No. |
1803592-24-6 |
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Molecular Formula |
C11H15IN2O3 |
Molecular Weight |
350.2 |
Purity |
95 |
Origin of Product |
United States |
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